molecular formula C9H9N5O B188425 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 20317-25-3

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B188425
CAS No.: 20317-25-3
M. Wt: 203.2 g/mol
InChI Key: OHURUUSZJHIVTO-UHFFFAOYSA-N
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Description

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the class of 1,2,3-triazoles. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a triazole ring substituted with an amino group at the 5-position, a phenyl group at the 1-position, and a carboxamide group at the 4-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide can be achieved through various methods. One common approach involves the cycloaddition reaction of aryl azides with cyanacetyl indoles. This method is efficient and provides high yields . Another method involves the use of carbodiimides and diazo compounds in a transition-metal-free strategy, which involves a cascade nucleophilic addition/cyclization process under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves scalable synthetic routes that ensure high purity and yield. The use of multicomponent reactions and one-pot systems are favored due to their efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include thionyl chloride, oxalyl chloride, and carbodiimides. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and the presence of tertiary amines .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can produce various substituted derivatives .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other 1,2,3-triazole derivatives such as:

Uniqueness

5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenyl group at the 1-position and the carboxamide group at the 4-position enhances its ability to interact with biological targets and participate in various chemical reactions .

Properties

IUPAC Name

5-amino-1-phenyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N5O/c10-8-7(9(11)15)12-13-14(8)6-4-2-1-3-5-6/h1-5H,10H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHURUUSZJHIVTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=C(N=N2)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10942467
Record name 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20317-25-3
Record name 20317-25-3
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Record name 5-Amino-1-phenyl-1H-1,2,3-triazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10942467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxamide?

A1: While the paper doesn't explicitly state the molecular formula and weight of this compound in isolation, it does describe the synthesis and characterization of two Cu(I) π-complexes containing the compound. By analyzing the provided formulas of these complexes – [Cu(C12H13N5O)(NO3)] · 0.5H2O and [Cu(C12H13N5O)(CF3COOH)] – we can deduce that the molecular formula of this compound is C12H13N5O. Based on this formula, the calculated molecular weight is approximately 243.26 g/mol.

Q2: What can you tell us about the structure of this compound based on the research paper?

A2: The research paper focuses on the crystal structures of the Cu(I) complexes formed with this compound as a ligand []. It highlights that the compound acts as a bidentate ligand, coordinating to the copper ion through the nitrogen atom of the triazole ring and the oxygen atom of the carboxamide group. This coordination forms a stable five-membered chelate ring. The paper also discusses the influence of different anions (nitrate and trifluoroacetate) on the crystal packing and intermolecular interactions within the complexes.

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